

Elvitegravir in vitro selection experiments resistance pathways

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Compound Focus: Elvitegravir

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Primary Elvitegravir Resistance-Associated Mutations (RAMs)

The table below summarizes the major resistance pathways identified through *in vitro* selection (IVS) with EVG, the reduction in susceptibility they confer, and their impact on other INSTIs [1] [2] [3].

Mutation	Fold Reduction in Susceptibility to EVG	Impact on RAL	Impact on DTG	Notes
Q148R	74- to 92-fold	Reduced (10- to 22-fold)	Retained (reduced in combinations)	A major pathway; often selected with secondary mutations like G140A, E138K [1] [2] [3].
E92Q	26- to 57-fold	Moderately Reduced (~3-fold)	Retained	Confers broad cross-resistance to other early-generation INSTIs [1] [2] [3].

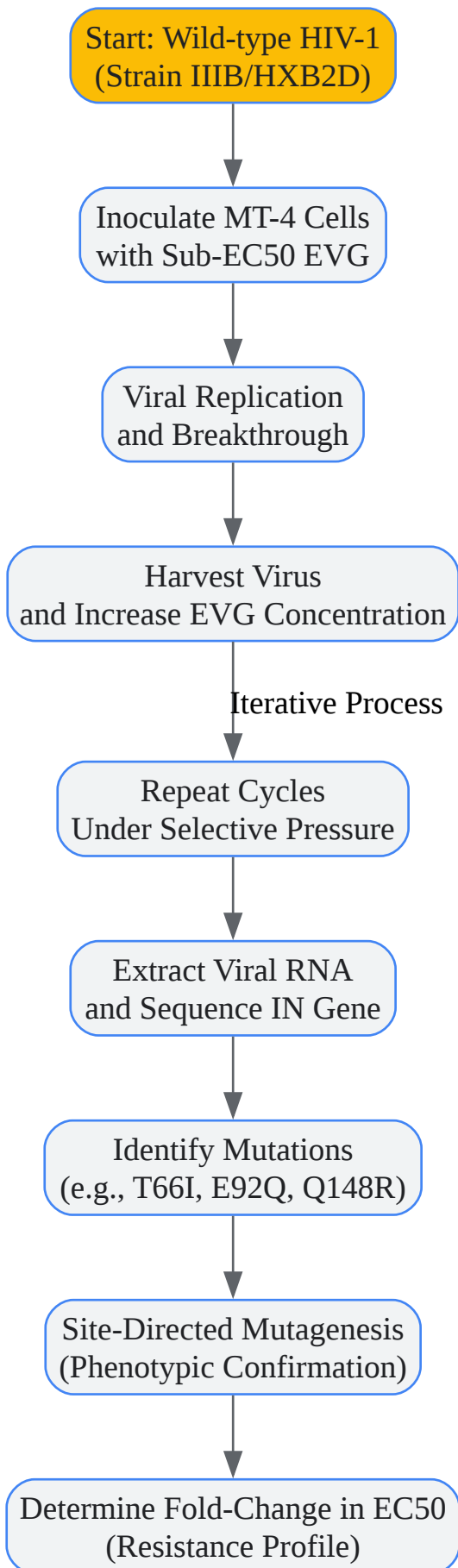
Mutation	Fold Reduction in Susceptibility to EVG	Impact on RAL	Impact on DTG	Notes
T66I	10- to 35-fold	Retained (near wild-type)	Retained	An early, primary mutation selected specifically by EVG [1] [2] [3].
N155H	~30-fold	Reduced	Retained	While often a primary pathway for RAL, it also emerges under EVG pressure [2] [3].
S147G	~4-fold	Retained	Retained	Often emerges concurrently or after E92Q [2].
T97A	~2-fold	Retained	Retained	Considered a primary EVG RAM with modest impact [2].

Detailed In Vitro Selection Protocol

The following methodology is adapted from the experiments that identified the mutations listed above [1] [3].

- **1. Cell Line and Virus:** The selections were performed using the human T-lymphoblastoid **MT-4 cell line**, infected with the **HIV-1 IIIIB or HXB2D** strain [1].
- **2. Selection Process:** Multiple parallel cultures were maintained in the presence of increasing concentrations of EVG. The drug concentration started low and was escalated as the virus replicated and broke through, creating **selective pressure** for resistant mutants [1] [3].
- **3. Genotyping:** Viral RNA was extracted from the culture supernatant. The integrase coding region was amplified by **nested PCR** and sequenced using population-based Sanger sequencing to identify emerging mutations [1].
- **4. Phenotypic Confirmation:** The impact of identified mutations on drug susceptibility was confirmed by engineering them into a wild-type HIV-1 backbone (e.g., HXB2D) using **site-directed mutagenesis (SDM)**. The susceptibility (EC50) of these mutant viruses to EVG and other INSTIs was then determined in a single-cycle or multiple-round replication assay [1] [2] [3].

This workflow for *in vitro* selection and validation of resistance mutations can be visualized as follows:



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Key Insights on Resistance Pathways

- **Multiple Pathways and Compensatory Mutations:** *In vitro* selections revealed that EVG resistance can emerge through several primary mutations (T66I, E92Q, Q148R, N155H). These are often accompanied by **secondary or accessory mutations** (e.g., L74M, R20K, A128T, E138K, G140A, S230R). While these secondary mutations alone confer little to no resistance, they can enhance the resistance level and improve the **replication capacity** of viruses carrying primary mutations [1] [2] [3].
- **Clinical Translation:** The mutations identified through these *in vitro* studies (T66I/A/K, E92Q, Q148R/H/K, N155H, S147G, T97A) were later confirmed in the clinical setting as major drivers of virologic failure in patients receiving EVG-containing regimens [2] [4].
- **Cross-Resistance Implications:** The pathways selected by EVG show significant cross-resistance to the first-generation INSTI Raltegravir (RAL), particularly via the Q148R and N155H pathways. However, the **T66I** mutation is more specific to EVG and does not significantly impact susceptibility to RAL. Second-generation INSTIs like Dolutegravir (DTG) largely retain activity against single EVG-associated mutations, though susceptibility can be reduced by certain combinations (e.g., Q148R+G140A/S) [2] [5].

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